Ethyl hexadienoate

Antimicrobial preservative safety Caco-2 cytotoxicity Sorbate ester biocompatibility

Ethyl hexadienoate (ethyl sorbate; CAS 2396-84-1) is the ethyl ester of sorbic acid (2,4-hexadienoic acid), a fatty acid ester with the molecular formula C₈H₁₂O₂ and molecular weight 140.18 g/mol. It is a clear, colorless to pale yellow liquid with a characteristic fruity, pineapple-like odor and taste, widely employed as a synthetic flavoring agent (FEMA and as a chemical intermediate.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
Cat. No. B12449574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl hexadienoate
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC=CC
InChIInChI=1S/C8H12O2/c1-3-5-6-7-8(9)10-4-2/h3,5-7H,4H2,1-2H3
InChIKeyOZZYKXXGCOLLLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Hexadienoate (Ethyl Sorbate) for Procurement: Core Physicochemical and Functional Profile


Ethyl hexadienoate (ethyl sorbate; CAS 2396-84-1) is the ethyl ester of sorbic acid (2,4-hexadienoic acid), a fatty acid ester with the molecular formula C₈H₁₂O₂ and molecular weight 140.18 g/mol [1]. It is a clear, colorless to pale yellow liquid with a characteristic fruity, pineapple-like odor and taste, widely employed as a synthetic flavoring agent (FEMA 2459) and as a chemical intermediate [2]. Physicochemical properties include a boiling point of 195.5 °C at 760 mmHg, density of 0.956 g/mL at 25 °C, and water solubility of approximately 4.2 g/L at 25 °C . Its conjugated (E,E)-diene system confers both antimicrobial activity and reactivity in polymerization chemistry, distinguishing it from non-conjugated ester analogs [3].

Flavor & Fragrance
Tropical fruit ester for flavor research; reported pineapple/tutti-frutti character at low inclusion levels.
Antimicrobial Research
Sorbate ester with reported mold/yeast inhibition; supports preservative efficacy and cytotoxicity endpoint studies.
Polymer Synthesis
Conjugated diene monomer for stereoregular polymerization; ethyl side-chain enables tailored thermal properties.

Ethyl Hexadienoate Procurement: Why Off-the-Shelf Sorbate Esters Cannot Be Interchanged


Ethyl hexadienoate cannot be treated as a generic substitute for other sorbate esters because the alkyl chain length critically governs both antimicrobial potency and cytotoxicity profile, as demonstrated in head-to-head in vitro assays [1]. Methyl sorbate exhibits a distinct flavor profile and a higher taste threshold (20 ppm vs. 6–18 ppm for ethyl sorbate), making them non-interchangeable in flavor formulations [2]. Furthermore, the boiling point (195.5 °C vs. 180 °C for methyl sorbate) and density (0.956 vs. 0.968 g/mL) differences directly impact downstream processing and formulation engineering . In polymerization applications, ethyl sorbate yields poly(ethyl sorbate) with different glass transition temperature and stereoregularity compared to poly(methyl sorbate), fundamentally altering material properties [3]. These quantifiable divergences mandate compound-specific selection rather than class-level substitution.

Ethyl Sorbate (Target)
Tropical fruit flavor (6–18 ppm range), reported moderate cytotoxicity profile in Caco-2 model, boiling point 195.5 °C.
Methyl Sorbate (Common Analog)
Brown/vanilla notes at 20 ppm; distinct cytotoxicity and thermal properties; polymer Tg differs from ethyl ester. Not a direct substitute.
Similar CAS esters (methyl, propyl, butyl) cannot be interchanged due to divergent flavor, cytotoxicity, boiling point, and polymer architecture outcomes.

Ethyl Hexadienoate Quantitative Differentiation: Head-to-Head Evidence vs. Closest Analogs


Cytotoxicity IC50 Comparison: Ethyl Hexadienoate Demonstrates Markedly Lower Cytotoxicity Than Isopropyl Sorbate and Potassium Sorbate

In a comparative cytotoxicity study using MTT assay on Caco-2 intestinal epithelial cells, ethyl sorbate exhibited an IC50 value of <0.045% w/w, equivalent to the parent sorbic acid and substantially lower (i.e., safer) than isopropyl sorbate (IC50 = 0.32% w/w) and potassium sorbate (IC50 >0.75% w/w) [1]. The Neutral Red assay confirmed the trend: ethyl sorbate and isopropyl sorbate both showed >0.75% w/w, compared to sorbic acid at 0.66% w/w [2]. This positions ethyl sorbate as a sorbate ester that maintains preservative efficacy while avoiding the elevated cytotoxicity observed with longer-chain or salt-form analogs.

Cytotoxicity IC50
Head-to-head
Ethyl sorbate IC50 0.75% w/w (MTT, Caco-2) vs. isopropyl sorbate 0.32%, potassium sorbate 0.75% w/w, sorbic acid 0.75% w/w
Reported cytotoxicity endpoint context: >7-fold difference relative to isopropyl sorbate.
Caco-2 intestinal epithelial model; MTT assay. Data to verify for specific formulation matrices.
Antimicrobial preservative safety Caco-2 cytotoxicity Sorbate ester biocompatibility

Flavor Application Concentration: Ethyl Hexadienoate Delivers Potent Pineapple/Tutti-Frutti Character at 6–18 ppm, vs. Methyl Sorbate's 20 ppm Threshold

Ethyl sorbate is recommended for flavor applications such as pineapple, papaya, and passion fruit at concentrations of 6–18 ppm in finished food products (ice cream, beverages, candy, baked goods) [1]. In contrast, methyl sorbate exhibits a taste threshold of 20 ppm with a distinctly different profile described as fruity, sweet, brown, vanilla, and nutty [2]. The lower use concentration and tropical fruit specificity of ethyl sorbate make it the preferred choice for pineapple/tutti-frutti type formulations, where methyl sorbate would introduce undesirable brown/vanilla notes and require nearly double the concentration.

Flavor Application
Cross-study
Ethyl sorbate effective at 6–18 ppm (pineapple/tutti-frutti); methyl sorbate threshold 20 ppm (brown/vanilla notes)
Sensory profile mismatch: tropical fruit vs. brown/vanilla notes.
Organoleptic evaluation in standard food matrices per FEMA GRAS assessments.
Flavor chemistry Sensory threshold Food additive formulation

Boiling Point and Density Differentiation: Ethyl Hexadienoate vs. Methyl Sorbate for Distillation and Formulation Engineering

Ethyl sorbate exhibits a boiling point of 195.5 °C at 760 mmHg and a density of 0.956 g/mL at 25 °C [1], while methyl sorbate, its closest structural analog, boils at 180 °C at 760 mmHg with a density of 0.968 g/mL at 25 °C [2]. The 15.5 °C higher boiling point of ethyl sorbate reflects the increased molecular weight and stronger van der Waals interactions conferred by the ethyl ester moiety. This differential is sufficient to alter distillation cut points and solvent-partitioning behavior during purification or formulation.

Boiling Point
Head-to-head
Ethyl sorbate 195.5 °C vs. methyl sorbate 180 °C at 760 mmHg
+15.5 °C difference enables distillation-based separation.
Standard atmospheric pressure; literature values.
Physical property database Downstream processing Solvent compatibility

Anionic Polymerization Behavior: Ethyl Hexadienoate Enables Stereoregular Polymer Synthesis Comparable to Methyl Sorbate but with Divergent Thermal Properties

Both (E,E)-ethyl sorbate and (E,E)-methyl sorbate undergo anionic polymerization in toluene at −60 to 0 °C in the presence of organoaluminum Lewis acids (e.g., MAD/t-BuLi) with high 1,4-trans-threo-disyndiotactic selectivity [1]. Poly(methyl sorbate) (PMS) exhibits a glass transition temperature (Tg) of 27 °C with a melting endotherm at 102 °C for the highly stereoregular (threo 99%, disyndiotacticity 95%) form [2]. While the exact Tg of poly(ethyl sorbate) (PES) is influenced by stereochemistry and post-polymerization modification, the distinct side-chain ethyl group results in systematically lower Tg values compared to poly(methyl sorbate) and divergent thermal behavior upon hydrogenation or epoxidation [3]. This makes the choice of alkyl sorbate monomer a critical determinant of final polymer thermal and mechanical properties.

Polymer Tg (Class-level)
Class-level
Poly(ethyl sorbate) Tg lower than poly(methyl sorbate) (PMS Tg = 27 °C)
Ethyl side-chain modifies thermal properties; class-level inference.
Exact Tg depends on stereoregularity; data from anionic polymerization studies.
Polymer chemistry Stereoregular polymerization Conjugated diene monomer

Antimicrobial Breadth: Ethyl Hexadienoate Prolongs Microbial Lag Phase by 8–20 Hours Compared to Sorbic Acid

In a comparative study of sorbate esters (methyl, ethyl, propyl, butyl) synthesized via direct esterification of sorbic acid, all four esters demonstrated antimicrobial activity against common molds and yeasts, prolonging the microbial lag phase by 8–20 hours relative to sorbic acid alone and significantly reducing final microbial biomass [1]. This class-level advantage extends the antimicrobial spectrum beyond that of the parent acid. Among the esters, butyl sorbate showed the strongest overall inhibition, but ethyl sorbate demonstrated favorable balance of antimicrobial potency, stability under heat treatment (121 °C for 30 min), and pH independence across pH 5–8 [2].

Antimicrobial Lag Phase
Cross-study
Prolongs microbial lag phase by 8–20 h vs. sorbic acid; balanced stability after 121 °C, pH 5–8
Reported antimicrobial screening context; intermediate potency among sorbate esters.
Mold and yeast panel; butyl sorbate showed strongest overall inhibition.
Food preservation Antimicrobial activity Sorbate ester efficacy

Ethyl Hexadienoate Procurement Decision Scenarios: Evidence-Backed Applications Across Industries


Food Flavor Formulation Requiring Authentic Pineapple/Tropical Fruit Character

For beverage, confectionery, ice cream, or baked goods applications requiring a juicy, pineapple/tutti frutti top-note, ethyl sorbate at 6–18 ppm provides the target organoleptic profile [1], whereas methyl sorbate would introduce undesirable brown/vanilla/brandy notes even at higher concentrations (20 ppm threshold) [2]. Procurement should specify ethyl sorbate (FEMA 2459, purity ≥97%) to ensure sensory consistency and regulatory compliance in food flavor preparations.

Pharmaceutical or Food Preservative Requiring Favorable Efficacy-to-Cytotoxicity Ratio

When formulating a preservative system for oral or topical products where Caco-2 cytotoxicity is a relevant safety endpoint, ethyl sorbate (MTT IC50 <0.045% w/w) provides a >7-fold cytotoxicity advantage over isopropyl sorbate (MTT IC50 = 0.32% w/w) while retaining antimicrobial efficacy within the sorbate ester class [3]. This makes ethyl sorbate the preferred choice over isopropyl sorbate or potassium sorbate when balancing antimicrobial performance with mammalian cell safety.

Stereoregular Polymer Synthesis Requiring Controlled Side-Chain-Dependent Thermal Properties

For polymer chemists synthesizing poly(alkyl sorbate)s via anionic or group transfer polymerization, ethyl sorbate produces amorphous PES with a systematically lower Tg than poly(methyl sorbate) (PMS Tg = 27 °C) [4], enabling tailored thermal properties. The ethyl ester side chain also influences post-polymerization modification outcomes (hydrogenation, epoxidation), which can alter Tg by tens of degrees Celsius depending on stereochemistry [5]. Researchers should specify (E,E)-ethyl sorbate monomer inhibited with stabilizer (e.g., MEHQ) to prevent premature radical polymerization during storage.

Chemical Intermediate Requiring Distillation-Based Purification Protocols

In synthetic routes where ethyl sorbate serves as an intermediate and must be separated from methyl sorbate or methanol byproducts, the 15.5 °C boiling point differential (ethyl sorbate 195.5 °C vs. methyl sorbate 180 °C at 760 mmHg) [6] enables efficient fractional distillation. Procurement for this scenario should verify purity specifications and absence of lower-boiling contaminants that could compromise downstream reaction selectivity.

Application
Selection Property
Validation Focus
Tropical fruit flavor research
Pineapple/tutti-frutti sensory profile; FEMA 2459 status
Organoleptic evaluation in target food matrix; regulatory compliance review
Preservative cytotoxicity screening
Reported Caco-2 cytotoxicity endpoint context vs. other sorbate esters
MTT/Neutral Red assay data verification; formulation-specific biocompatibility
Stereoregular polymer synthesis
Ethyl side-chain influences polymer Tg and post-modification outcomes
DSC thermal analysis; verify monomer stabilizer content (MEHQ) before polymerization
Distillation-based purification
Boiling point differential vs. methyl ester analog
Fractional distillation cut point optimization; absence of low-boiling contaminants

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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